7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
Chemical Taxonomy and Nomenclature
Systematic IUPAC Nomenclature
The compound’s systematic name derives from the bicyclo[4.2.0]oct-2-ene scaffold, a fused β-lactam–dihydrothiazine system characteristic of cephalosporins. The prefix 5-thia-1-aza denotes the sulfur and nitrogen atoms in the bicyclic structure, while 8-oxo specifies the ketone group at position 8. Substituents are enumerated as follows:
- 3-methyl : A methyl group at position 3, common in early cephalosporins like cephalexin.
- 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino] : A branched side chain at position 7, featuring two phenyl groups and an amino-acetyl moiety.
The suffix -2-carboxylic acid indicates the carboxylate group at position 2, critical for binding penicillin-binding proteins (PBPs). This naming convention aligns with International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic systems.
Table 1: Core Structural Features
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 3 | Methyl | Stability against β-lactamases |
| 7 | Amino-phenylacetyl-amino side chain | Target affinity modulation |
| 2 | Carboxylic acid | Binding to PBPs |
Synonyms and Registry Identifiers
The compound is cataloged under multiple identifiers, reflecting its research and pharmaceutical relevance:
- PubChem CID 2666
- CAS 34632-04-7
- IUPAC Synonym : (6R,7R)-7-[(2R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
These aliases underscore its relationship to cephalexin (CID 27447), a first-generation cephalosporin with analogous 3-methyl and 7-amino-phenylacetyl groups.
Properties
Molecular Formula |
C24H24N4O5S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
7-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33) |
InChI Key |
KXWHDOPHWKBQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Acylation Using Penicillin Acylase
Reaction Mechanism
Penicillin acylase catalyzes the condensation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with activated side-chain precursors. For this compound, a two-step enzymatic process is employed:
- First acylation : 7-ADCA reacts with 2-amino-2-phenylacetyl chloride to form the mono-acylated intermediate.
- Second acylation : The intermediate undergoes further acylation with 2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetic acid .
Critical Parameters:
Process Optimization
- Enzyme recycling : Immobilized penicillin acylase (e.g., on Eupergit C) enables ≥5 reaction cycles without significant activity loss.
- Yield : Up to 98% conversion of 7-ADCA, with final product purity >99% after crystallization.
Table 1: Enzymatic Acylation Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| 7-ADCA conversion | 98% | |
| Enzyme stability | 80% activity after 5 cycles | |
| Crystallization purity | 99.9% (methanol/water system) |
Chemical Acylation via Mixed Anhydride Method
Stepwise Acylation Protocol
Silylation of 7-ADCA :
First acylation :
Second acylation :
Deprotection and isolation :
Hybrid Enzymatic-Chemical Approach
Purification and Crystallization
Key Steps
Analytical Characterization Data
Spectroscopic Profiles
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Enzymatic | 98% | 99.9% | High | Industrial |
| Chemical | 83% | 99.5% | Moderate | Pilot-scale |
| Hybrid | 92% | 99.7% | High | Limited |
Chemical Reactions Analysis
Types of Reactions
7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
Chemistry
This compound serves as a model for studying the reactivity and properties of beta-lactam antibiotics. Researchers explore its synthesis, chemical reactions, and structural modifications to understand better the mechanisms that govern antibiotic efficacy.
Biology
In biological research, this compound is investigated for its antibacterial properties and mechanisms of resistance. Studies focus on how it interacts with bacterial cells and the biochemical pathways involved in its action.
Medicine
The potential therapeutic applications of this compound are significant. It is being explored as a treatment for various bacterial infections, particularly those resistant to conventional antibiotics. Its mechanism of action involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis and death of the bacteria.
Industry
In the pharmaceutical industry, this compound is utilized in the development of new antibiotics and related pharmaceuticals. Its structural characteristics inspire the design of novel compounds with enhanced antibacterial activity and reduced resistance.
Types of Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Modifies functional groups, potentially altering activity.
- Reduction : Converts ketones to alcohols.
- Substitution : Enables nucleophilic substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Alters functional groups |
| Reduction | Converts ketones to alcohols |
| Substitution | Replaces one functional group with another |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent.
- Resistance Mechanisms : Research has been conducted to understand how certain bacteria develop resistance against this antibiotic class, providing insights into improving future drug designs.
- Synthesis Optimization : Industrial studies focused on refining synthetic routes to enhance yield and reduce costs associated with producing this compound for therapeutic use.
Mechanism of Action
The mechanism of action of 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves inhibiting bacterial cell wall synthesis. It targets and binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Structural Analogues and Side Chain Modifications
The antibacterial activity and resistance profiles of cephalosporins are heavily influenced by their C-7 and C-3 substituents. Below is a comparative analysis of Compound X and structurally related analogues:
Table 1: Structural Comparison of Compound X and Analogues
Key Observations:
Side Chain Complexity : Compound X’s bis-phenylacetyl side chain is unique among the analogues. While phenyl groups may enhance PBP binding in Gram-positive bacteria, this hydrophobicity could limit solubility and Gram-negative penetration compared to polar side chains (e.g., thienylureido in SQ 14,359 or chlorohydroxyphenyl in ).
β-Lactamase Resistance: Later-generation cephalosporins (e.g., ) incorporate methoxyimino or ureido groups, which sterically hinder β-lactamase hydrolysis. Compound X lacks these modifications, suggesting it may be less stable against resistant organisms.
Synthesis: Compound X’s synthesis likely involves sequential acylation steps under neutral conditions to preserve stereochemistry, similar to methods described for thienylureido derivatives .
Antibacterial Activity and Spectrum
While direct activity data for Compound X is absent, inferences can be drawn from structural analogues:
- Gram-Positive Activity : The bis-phenylacetyl side chain resembles cephalexin’s phenylglycyl group, which targets PBPs in Staphylococci and Streptococci . However, bulky side chains in later generations often reduce Gram-positive efficacy.
- Gram-Negative Coverage : Compounds with charged or polar side chains (e.g., ’s chlorohydroxyphenyl ) exhibit improved outer membrane penetration. Compound X’s hydrophobicity may limit this, unless the phenyl groups adopt conformations that facilitate uptake.
- β-Lactamase Stability: SQ 14,359’s ureido group and ’s methoxyimino moiety confer resistance to extended-spectrum β-lactamases (ESBLs) . Compound X’s lack of such groups implies susceptibility, aligning it with earlier-generation cephalosporins.
Biological Activity
The compound 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as a derivative of thiazolidine antibiotics, has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 349.40 g/mol. The structure features a bicyclic core that is characteristic of several antibiotic classes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for selected bacteria are summarized in Table 1:
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.83 |
| Candida albicans | 0.83 |
These findings suggest that the compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that it forms critical interactions with amino acids at the active sites of these enzymes, stabilizing the binding through hydrogen bonds and hydrophobic interactions.
Key Interactions
The binding interactions include:
- Hydrogen Bonds : Strong connections with SER1084, ASP437, and GLY459.
- Pi–Pi Stacking : Between phenyl groups and nucleotides.
This multi-faceted interaction profile enhances the compound's efficacy against resistant strains .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) indicate that the compound exhibits selective toxicity profiles. The results are shown in Table 2:
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (human keratinocytes) | >100 |
| BALB/c 3T3 (murine fibroblasts) | >100 |
These findings suggest that while the compound is effective against bacteria, it maintains a favorable safety profile in human cell lines, making it a candidate for further development as an antibacterial agent .
Case Studies
- Study on Efficacy Against Resistant Strains : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli and Pseudomonas aeruginosa, where traditional antibiotics failed. The compound's unique mechanism offers a promising alternative in antibiotic therapy.
- In Vivo Studies : Preliminary animal model studies have shown reduced infection rates when treated with this compound compared to control groups receiving standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
